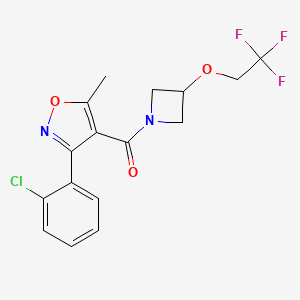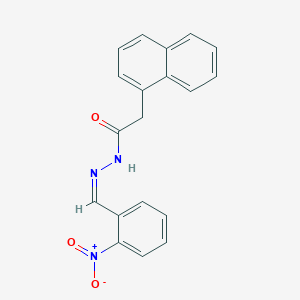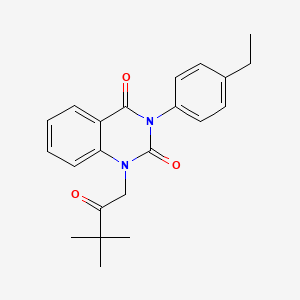
4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde is a chemical entity that can be inferred to have relevance in the field of medicinal chemistry, particularly as a potential intermediate or structural motif in the synthesis of pharmacologically active molecules. While the specific compound is not directly mentioned in the provided papers, the structural features such as the piperazine ring and the presence of an amino and methoxy group on the phenyl ring are common in the discussed compounds, suggesting potential similarities in chemical behavior and biological activity.
Synthesis Analysis
The synthesis of compounds related to 4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde is not explicitly detailed in the provided papers. However, the synthesis of structurally related compounds, such as 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes, involves the introduction of a piperazine moiety to a pyrimidine ring, which is then further functionalized . This suggests that the synthesis of the compound may involve similar strategies, such as the formation of a piperazine ring followed by the introduction of an amino and a methoxy group on the phenyl ring, and the attachment of the aldehyde functional group.
Molecular Structure Analysis
The molecular structure of compounds with piperazine as a core structure has been analyzed in the context of their biological activity. For instance, the piperazine ring in the title compound of paper adopts a chair conformation, which is a common and stable conformation for piperazine rings. The dihedral angles between the connected rings can influence the overall molecular conformation and, consequently, the biological activity. Although the exact molecular structure of 4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde is not provided, it can be postulated that the piperazine ring would adopt a similar chair conformation, and the orientation of the amino and methoxy groups would be important for its biological function.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the reactivity of similar compounds. Piperazine rings are known to participate in various chemical reactions, often acting as a linker or scaffold. The amino group is a reactive functional group that can engage in the formation of amides, Schiff bases, and other condensation products. The methoxy group can influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, making it a versatile functional group for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde can be speculated based on the properties of structurally related compounds. Piperazine derivatives often exhibit solid-state properties that allow for the formation of hydrogen bonds and other non-covalent interactions, which can be crucial for their crystalline packing and stability . The presence of an amino group can contribute to the compound's solubility in water and its ability to form salts, while the methoxy group can influence its lipophilicity. The aldehyde group can contribute to the compound's reactivity and its potential to form hydrates or hemiacetals in the presence of water.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has shown the potential of derivatives of 4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde in antimicrobial applications. For instance, Bektaş et al. (2007) synthesized derivatives such as 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one and found some to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Fluorescent Ligands for Receptors
Lacivita et al. (2009) synthesized a series of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties. These compounds displayed high to moderate 5-HT(1A) receptor affinity and good fluorescence properties, making them useful in receptor visualization studies (Lacivita et al., 2009).
Bacterial Persister Eradication
Kim et al. (2011) demonstrated the use of a chemical compound, related to the 4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde structure, to selectively kill bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This research provides a novel approach to targeting antibiotic-resistant bacteria (Kim et al., 2011).
Synthesis of Antifungal and Antimycobacterial Agents
Jallapally et al. (2014) designed 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, demonstrating potent antitubercular agents with low toxicity profiles. These compounds, related to 4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde, show potential in developing new treatments for tuberculosis (Jallapally et al., 2014).
Enzyme Inhibition Studies
Mermer et al. (2018) explored 1,2,4-Triazole derivatives containing a piperazine nucleus for their biological potentials, including enzyme inhibitory activities. These compounds showed promising results in antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities (Mermer et al., 2018).
Synthesis of Novel Piperazine Derivatives
Qi-don (2015) synthesized novel 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives through acylation reaction, further emphasizing the versatility of this chemical structure in creating a variety of potentially useful compounds (Qi-don, 2015).
Dopamine Receptor Binding
Heidler et al. (2005) utilized a 4-[4-(2-methoxyphenyl)piperazin-1-yl]-butylamine scaffold for the synthesis of high-affinity dopamine D3 receptor ligands. This research contributes to understanding and potentially treating disorders related to dopamine receptor dysregulation (Heidler et al., 2005).
Eigenschaften
IUPAC Name |
4-(3-amino-4-methoxyphenyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-12-3-2-10(8-11(12)13)15-6-4-14(9-16)5-7-15/h2-3,8-9H,4-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOMASJHKAXXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCN(CC2)C=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2507680.png)
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2507681.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2507682.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2507683.png)
![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2507684.png)


![N-(3,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507687.png)




![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)
